molecular formula C22H20F2N4O3 B2634330 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one CAS No. 921539-51-7

2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one

Cat. No.: B2634330
CAS No.: 921539-51-7
M. Wt: 426.424
InChI Key: QNRDTWSFCCMETM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The 4-fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a coupling reaction, typically using piperazine and a carbonyl-containing intermediate.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting neurological or psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one
  • 2-(4-bromophenyl)-6-(4-(2-bromophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one

Uniqueness

The fluorine atoms in 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro- or bromo-substituted analogs. This makes it particularly valuable in medicinal chemistry for developing drugs with improved efficacy and safety profiles.

Biological Activity

The compound 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound consists of a pyridazinone core substituted with a 4-fluorophenyl group and a piperazine moiety. The synthesis typically involves multi-step processes, including the formation of the pyridazinone ring followed by the introduction of various substituents. The general synthetic route includes:

  • Formation of the pyridazinone scaffold : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Substitution with fluorophenyl and piperazine groups : These modifications enhance the compound's biological activity.

The compound exhibits several pharmacological properties, primarily through its inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The following activities have been documented:

  • MAO Inhibition : Studies have shown that derivatives containing the 2-fluorophenyl-piperazine moiety significantly inhibit MAO-A and MAO-B activities. For example, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory effects .
  • Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been investigated in various studies. For instance, derivatives have shown cytotoxic effects against liver and colon cancer cell lines, with specific compounds causing significant cell death at micromolar concentrations .

Pharmacological Studies

Recent research has focused on evaluating the pharmacokinetic profiles and therapeutic potentials of this compound. Key findings include:

  • Selectivity for MAO-B : Compounds derived from this scaffold have shown higher selectivity for MAO-B over MAO-A, making them promising candidates for treating neurodegenerative disorders such as Alzheimer's disease .
  • In Vivo Efficacy : In animal models, certain derivatives exhibited significant reductions in tumor size when administered in therapeutic doses, supporting their potential use in oncology .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of a related pyridazinone derivative in a mouse model of Parkinson's disease. The results indicated that treatment led to reduced neuroinflammation and improved motor function compared to untreated controls .
  • Cancer Treatment : In vitro studies demonstrated that specific derivatives could induce apoptosis in breast cancer cells by activating caspase pathways, suggesting a mechanism for their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Selectivity
MAO-A InhibitionT31.57Moderate
MAO-B InhibitionT60.013High
CytotoxicityT327.05-
CytotoxicityT6>120-

Table 2: Synthesis Yields of Pyridazinone Derivatives

Compound IDYield (%)
TR157
TR275
TR392
TR485

Properties

IUPAC Name

2-(4-fluorophenyl)-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c1-31-19-14-20(29)28(16-8-6-15(23)7-9-16)25-21(19)22(30)27-12-10-26(11-13-27)18-5-3-2-4-17(18)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRDTWSFCCMETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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